molecular formula C10H11F4N B13963405 2-fluoro-N-isopropyl-N-(trifluoromethyl)aniline

2-fluoro-N-isopropyl-N-(trifluoromethyl)aniline

Cat. No.: B13963405
M. Wt: 221.19 g/mol
InChI Key: GMLFUWBPHBAIJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-isopropyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with isopropyl and trifluoromethyl reagents . The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-isopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl and isopropyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11F4N

Molecular Weight

221.19 g/mol

IUPAC Name

2-fluoro-N-propan-2-yl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11F4N/c1-7(2)15(10(12,13)14)9-6-4-3-5-8(9)11/h3-7H,1-2H3

InChI Key

GMLFUWBPHBAIJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1F)C(F)(F)F

Origin of Product

United States

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